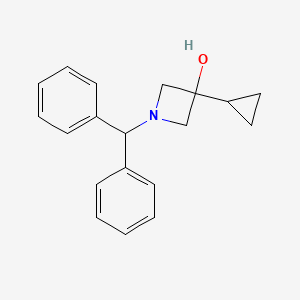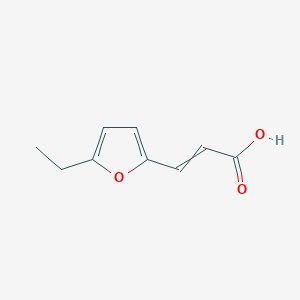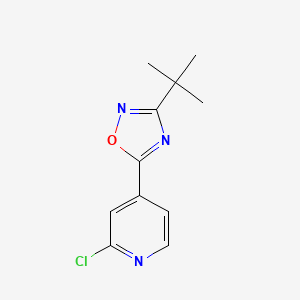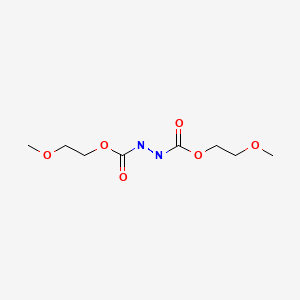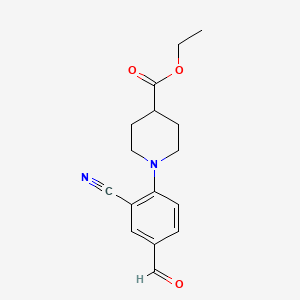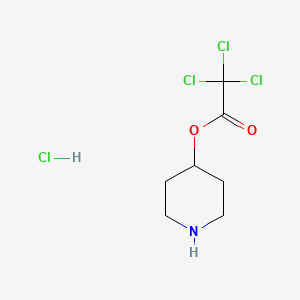
4-Piperidinyl 2,2,2-trichloroacetate hydrochloride
Descripción general
Descripción
4-Piperidinyl 2,2,2-trichloroacetate hydrochloride is a chemical compound used as a reagent for the synthesis of various compounds, including pharmaceuticals, pesticides, and other organic compounds1. It is also used as a catalyst in organic reactions and as a ligand in coordination chemistry1. The product is not intended for human or veterinary use and is primarily used for research2.
Synthesis Analysis
This compound is used as a reagent for the synthesis of various compounds, including pharmaceuticals, pesticides, and other organic compounds1. It is also used as a catalyst in organic reactions1.
Molecular Structure Analysis
The molecular formula of 4-Piperidinyl 2,2,2-trichloroacetate hydrochloride is C7H11Cl4NO22. The molecular weight is 283 g/mol2.
Chemical Reactions Analysis
4-Piperidinyl 2,2,2-trichloroacetate hydrochloride acts as a proton donor, donating a proton to the substrate molecule. This protonation activates the substrate molecule, allowing it to undergo a variety of chemical reactions1.Physical And Chemical Properties Analysis
The molecular formula of 4-Piperidinyl 2,2,2-trichloroacetate hydrochloride is C7H11Cl4NO22. The molecular weight is 283 g/mol2.Aplicaciones Científicas De Investigación
Synthesis and Catalytic Applications
One-pot Synthesis of Piperidines
Trichloroacetic Acid (TCA) is utilized as an efficient catalyst for synthesizing highly functionalized piperidines through a one-pot, five-component reaction. This method provides good yields, simple procedures, and short reaction times without the need for column chromatography, indicating the versatility of trichloroacetate derivatives in organic synthesis (Hazeri & Fereidooni, 2015).
Molecular Structure Analysis
Crystal Structure of Piperidine Derivatives
Studies on the crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride reveal detailed insights into its conformation and interactions. The piperidine ring adopts a chair conformation, and the molecule forms hydrogen bonds and electrostatic interactions, providing foundational knowledge for designing molecules with specific properties (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Chemical Interaction Studies
Complex Formation with Chloroacetic Acid
Research on the complex of piperidine-4-carboxylic acid with chloroacetic acid, using X-ray diffraction and spectroscopic methods, highlights the hydrogen bonding and spectroscopic properties of such complexes. This understanding aids in the development of new compounds with desired chemical and physical characteristics (Komasa et al., 2008).
Potential Antibacterial Agents
Antibacterial Triazines
A study synthesized a series of triazine derivatives containing the piperidinyl moiety, which were evaluated for their antibacterial activity. These compounds, through a straightforward synthetic protocol, highlight the potential of piperidinyl derivatives as antibacterial agents, demonstrating the application of 4-Piperidinyl trichloroacetate hydrochloride in medicinal chemistry (Patel et al., 2012).
Safety And Hazards
Direcciones Futuras
Possible future directions include the development of new synthetic methods for the synthesis of 4-Piperidinyl 2,2,2-trichloroacetate hydrochloride, the development of new applications for this compound in the fields of drug synthesis and biochemistry, and the exploration of its potential as an anti-inflammatory and anti-cancer agent1.
Propiedades
IUPAC Name |
piperidin-4-yl 2,2,2-trichloroacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl3NO2.ClH/c8-7(9,10)6(12)13-5-1-3-11-4-2-5;/h5,11H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRAFFPOPQWEOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(=O)C(Cl)(Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Piperidinyl 2,2,2-trichloroacetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Formylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1440690.png)

